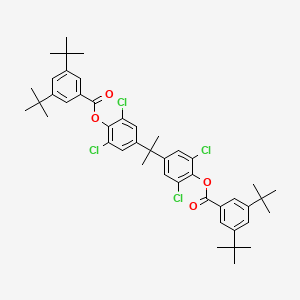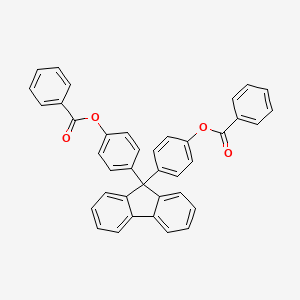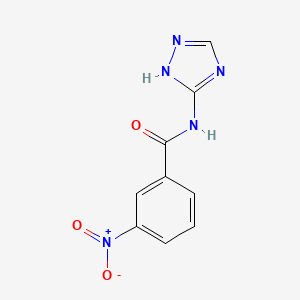![molecular formula C24H29N3O4S2 B3822075 N,N'-[(phenylimino)di-2,1-ethanediyl]bis(4-methylbenzenesulfonamide)](/img/structure/B3822075.png)
N,N'-[(phenylimino)di-2,1-ethanediyl]bis(4-methylbenzenesulfonamide)
説明
N,N'-[(phenylimino)di-2,1-ethanediyl]bis(4-methylbenzenesulfonamide), commonly known as PDEBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PDEBS belongs to the class of sulfonamides, which are widely used in medicinal chemistry and drug discovery.
科学的研究の応用
PDEBS has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, PDEBS has been investigated for its inhibitory activity against carbonic anhydrase enzymes, which are involved in several diseases such as glaucoma, epilepsy, and cancer. PDEBS has also been studied for its antibacterial and antifungal activities, which make it a potential candidate for the development of new antibiotics.
In biochemistry, PDEBS has been used as a tool to study the structure and function of proteins. PDEBS can bind to proteins that contain exposed amino groups, which allows for the selective labeling and detection of these proteins. This technique has been used to study protein-protein interactions, protein folding, and protein localization.
In materials science, PDEBS has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and drug delivery. PDEBS has been shown to form stable MOFs with various metal ions, which makes it a promising building block for the synthesis of new MOFs.
作用機序
The mechanism of action of PDEBS is not fully understood, but it is believed to involve the formation of hydrogen bonds between the sulfonamide groups of PDEBS and the target protein or molecule. This interaction can lead to the inhibition of enzyme activity or the modulation of protein function.
Biochemical and Physiological Effects:
PDEBS has been shown to have low toxicity and good biocompatibility, which makes it a potential candidate for biomedical applications. In vitro studies have shown that PDEBS can inhibit the growth of bacterial and fungal cells, which suggests its potential as an antibiotic. PDEBS has also been shown to selectively label proteins in living cells, which makes it a useful tool for studying protein function in vivo.
実験室実験の利点と制限
One of the main advantages of PDEBS is its versatility. PDEBS can be easily modified to introduce functional groups or to change its solubility properties, which makes it a versatile building block for the synthesis of new compounds. Another advantage of PDEBS is its stability. PDEBS is stable under a wide range of conditions, which makes it a useful tool for studying proteins and other biomolecules.
One of the limitations of PDEBS is its relatively low potency. PDEBS has been shown to have moderate inhibitory activity against carbonic anhydrase enzymes, which limits its potential as a therapeutic agent. Another limitation of PDEBS is its limited solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several potential future directions for research involving PDEBS. One direction is the development of new antibiotics based on the structure of PDEBS. The antibacterial and antifungal activities of PDEBS make it a promising candidate for the development of new antibiotics that can overcome antibiotic resistance.
Another direction is the synthesis of new MOFs using PDEBS as a building block. MOFs have potential applications in various fields such as gas storage, catalysis, and drug delivery. The versatility and stability of PDEBS make it a promising building block for the synthesis of new MOFs with tailored properties.
Finally, PDEBS can be further modified to introduce new functional groups or to improve its potency and selectivity. The ability to modify PDEBS makes it a valuable tool for drug discovery and medicinal chemistry.
特性
IUPAC Name |
4-methyl-N-[2-[N-[2-[(4-methylphenyl)sulfonylamino]ethyl]anilino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S2/c1-20-8-12-23(13-9-20)32(28,29)25-16-18-27(22-6-4-3-5-7-22)19-17-26-33(30,31)24-14-10-21(2)11-15-24/h3-15,25-26H,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBSLHBGSBYXQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCN(CCNS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}propanamide](/img/structure/B3821995.png)
![(4-{[4-({4-[(4-aminophenyl)thio]phenyl}thio)phenyl]thio}phenyl)amine](/img/structure/B3821999.png)



![2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B3822017.png)
![N-{4-[(4-aminophenyl)sulfonyl]phenyl}-2-chlorobenzamide](/img/structure/B3822022.png)

![N-{4-(dimethylamino)-6-[2-(2-furyl)vinyl]-1,3,5-triazin-2-yl}-N'-1-naphthylurea](/img/structure/B3822040.png)

![2,6-di-tert-butyl-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)imino]methyl}phenol](/img/structure/B3822045.png)

![ethyl 5-imino-2,4-dimethyl-5H-chromeno[4,3-b]pyridine-3-carboxylate](/img/structure/B3822071.png)
![N-{[2-(methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methyl}-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B3822081.png)